GSK621 is a potent and selective small-molecule activator of AMP-activated protein kinase (AMPK). [, , , , , , , , , , , , ] AMPK is a key regulator of cellular energy homeostasis, often described as a "cellular energy sensor." [, ] When activated, AMPK promotes catabolic processes that generate ATP (energy) while inhibiting anabolic processes that consume ATP. [] GSK621 directly activates AMPK, leading to the phosphorylation of downstream targets involved in various cellular processes. [, , , , ]
GSK621 is a novel compound recognized for its role as an activator of AMP-activated protein kinase (AMPK), a critical enzyme involved in cellular energy homeostasis. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and certain types of cancer. GSK621 is classified as an AMPK activator, which means it enhances the activity of this enzyme, leading to various downstream effects that promote cellular health and metabolic balance.
GSK621 was developed as part of a research initiative aimed at identifying specific AMPK activators. The compound is classified under the category of small molecule drugs that target AMPK signaling pathways. It has been shown to have selective effects on various cell types, including hematopoietic cells and osteoblasts, indicating its potential for diverse applications in medical research and therapy .
The synthesis of GSK621 involves several chemical reactions to create a compound that effectively activates AMPK. While specific synthetic routes are not detailed in the available literature, it is known that the synthesis typically requires the use of specific reagents and conditions that favor the formation of the desired imidazole structure characteristic of GSK621. The compound's synthesis may involve multi-step organic reactions, including condensation and cyclization processes to achieve its final form .
GSK621 has a well-defined molecular structure characterized by its imidazole ring, which is crucial for its biological activity. The chemical structure can be represented as follows:
The structural data indicate that GSK621 features a specific arrangement of atoms that allows it to interact effectively with AMPK, promoting its activation. The presence of functional groups within the molecule contributes to its solubility and bioavailability, enhancing its therapeutic potential .
GSK621 undergoes several chemical reactions upon administration, primarily interacting with AMPK. The activation of AMPK by GSK621 leads to a cascade of downstream signaling events, including:
These reactions highlight GSK621's role in modulating metabolic pathways through direct interaction with AMPK.
The mechanism by which GSK621 exerts its effects primarily involves the direct activation of AMPK. Upon binding to AMPK, GSK621 induces conformational changes that enhance the enzyme's phosphorylation state at key residues, notably Thr-172 on AMPKα1. This activation leads to:
These processes collectively contribute to improved cellular function and protection against metabolic disturbances.
GSK621 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation for therapeutic use .
GSK621 has potential applications in various scientific fields:
AMP-activated protein kinase (AMPK) serves as a master sensor of cellular energy homeostasis, activated by increases in the AMP:ATP ratio during metabolic stress. This heterotrimeric complex comprises catalytic α subunits (α1, α2) and regulatory β (β1, β2) and γ subunits (γ1, γ2, γ3), forming 12 distinct isoforms with tissue-specific distributions and functions [2] [7]. AMPK activation triggers catabolic pathways (e.g., fatty acid oxidation, glycolysis) while inhibiting anabolic processes (e.g., lipid/cholesterol synthesis, protein translation via mTORC1 suppression) [7] [10]. Dysregulation of AMPK signaling is implicated in cancer, metabolic disorders, and neurodegenerative diseases. In oncology, AMPK exhibits dual roles: it acts as a tumor suppressor by inhibiting mTOR-driven proliferation or as a tumor promoter by supporting stress adaptation in nutrient-deprived microenvironments [2] [7].
Table 1: AMPK Subunit Isoforms and Functional Roles
Subunit | Isoforms | Tissue Distribution | Key Functions |
---|---|---|---|
α | α1, α2 | α2: Liver, muscle, heart | Catalytic kinase activity; Thr172 phosphorylation essential for activation |
β | β1, β2 | β1: Ubiquitous; β2: Liver, muscle | Scaffolding; carbohydrate-binding module (CBM) for allosteric drug binding |
γ | γ1, γ2, γ3 | γ1: Ubiquitous; γ3: Muscle | Nucleotide sensing via CBS domains; AMP/ADP/ATP binding |
Indirect AMPK activators (e.g., metformin) have limited specificity, confounding mechanistic studies in cancer models [2] [10]. Direct activators bind distinct sites:
Table 2: Classes of AMPK Activators
Activator Class | Mechanism | Examples | Limitations |
---|---|---|---|
Indirect | Mitochondrial inhibition | Metformin, Berberine | Off-target effects; poor specificity |
Nucleotide mimics | AMP competition | AICAR | Low potency; non-physiological nucleotides |
ADaM-site binders | β-CBM/α-kinase interface | GSK621, A-769662, MK-8722 | β1-isoform preference |
GSK621 (CAS 1346607-05-3; C₂₆H₂₀ClN₃O₅; MW 489.91 g/mol) is a potent, direct AMPK activator identified through oncology-focused drug screening [1] [5] [9]. It belongs to the benzimidazole-derived small-molecule class and binds the ADaM site, stabilizing interactions between the β-CBM and α-kinase domain to allosterically enhance phosphorylation at Thr172 [4]. Preclinically, GSK621 demonstrates anti-leukemic effects via dual induction of apoptosis and autophagy, positioning it as a tool compound for probing AMPK-dependent mechanisms in cancer and metabolic diseases [1] [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7